![molecular formula C24H23N5O B2777960 3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1207030-41-8](/img/structure/B2777960.png)
3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a dimethylaminopropyl group , which is a diamine used in the preparation of some surfactants . It’s also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .
Synthesis Analysis
Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
Dimethylaminopropylamine is a colourless liquid with a fishy, ammoniacal odor . It has a density of 812 mg/mL, a boiling point of 132.1 °C, and a refractive index of 1.435–1.436 .Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
This compound exhibits tyrosine kinase inhibitory activity. Tyrosine kinases play crucial roles in cell signaling, growth, and differentiation. By inhibiting these enzymes, the compound can interfere with cancer cell proliferation and angiogenesis. Notably, it shares structural similarities with two well-known tyrosine kinase inhibitors: nilotinib and imatinib .
Anticancer Properties
Due to its tyrosine kinase inhibition, this compound has potential as an anticancer agent. Researchers are investigating its efficacy against various cancer types, including leukemia, gastrointestinal stromal tumors (GISTs), and solid tumors. Preclinical studies suggest promising results, but further clinical trials are needed .
Antiviral Activity
Some studies indicate that this compound may possess antiviral properties. Researchers have explored its effects against viral infections, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Mechanistic studies are ongoing to understand its mode of action .
Anti-inflammatory Effects
Inflammation plays a role in various diseases, from autoimmune disorders to cardiovascular conditions. This compound has shown anti-inflammatory potential in preclinical models. Researchers are investigating its impact on inflammatory pathways and cytokine production .
Neuroprotection
The compound’s structure suggests potential neuroprotective effects. Researchers are studying its ability to mitigate neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Mechanistic insights are essential to validate its neuroprotective properties .
Antifungal Activity
Preliminary studies indicate that this compound exhibits antifungal activity. Researchers have tested it against fungal pathogens, including Candida species. Further investigations are needed to determine its clinical relevance .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-16-4-7-19(8-5-16)15-26-24(30)22-23(20-10-12-25-13-11-20)29(28-27-22)21-9-6-17(2)18(3)14-21/h4-14H,15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXCBPWFXLCTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide](/img/structure/B2777881.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2777883.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2777885.png)
![2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2777886.png)
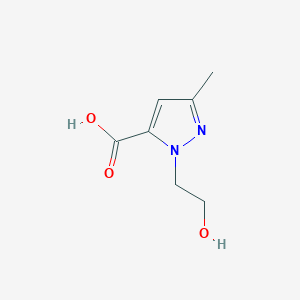
![1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2777889.png)
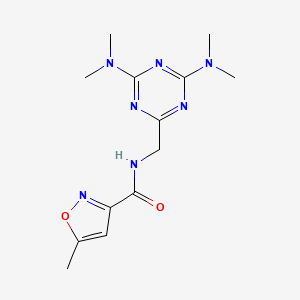
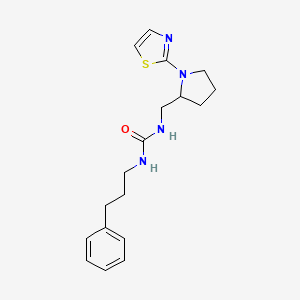
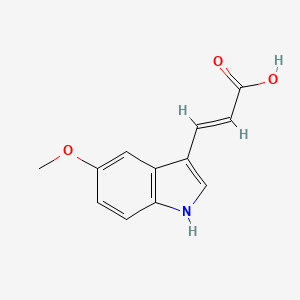
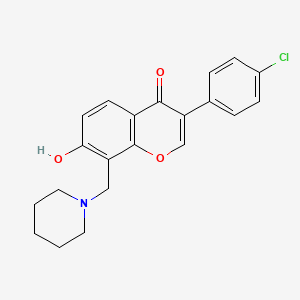
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2777898.png)
![4-[1-[(2S)-2-(Dimethylamino)-3-methylbutanoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2777900.png)